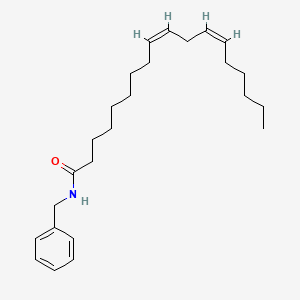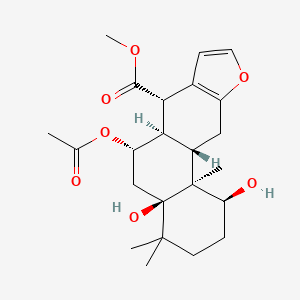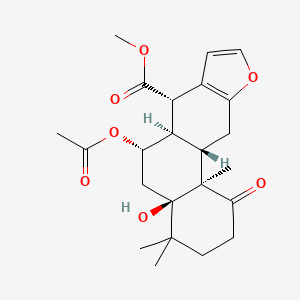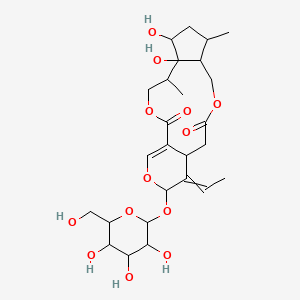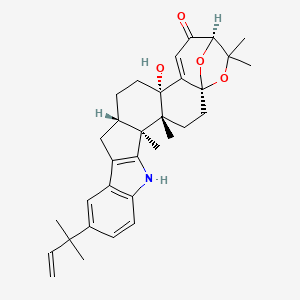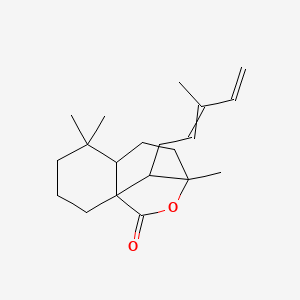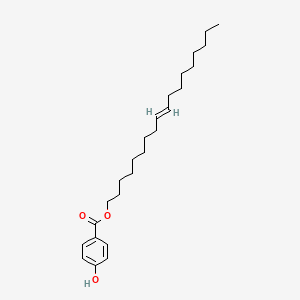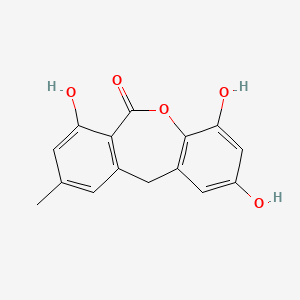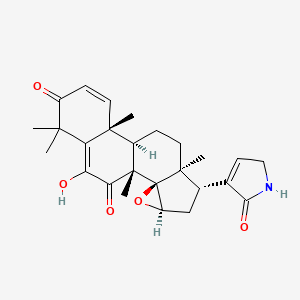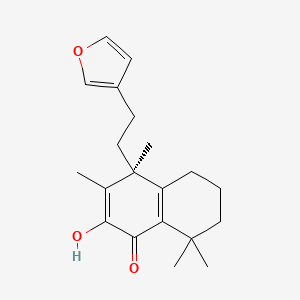
Isoleojaponin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoleojaponin is a new halimane diterpene that was isolated from the EtOH extract of the herb of Leonurus japonicus . It has a unique diterpene skeleton with a cross-conjugated α,β-unsaturated ketone system .
Synthesis Analysis
The structures of Isoleojaponin were elucidated by physical and spectroscopic analysis . The relative configuration of the chiral C-9 carbon was determined by a computational method . The possible biogenesis pathways of Isoleojaponin were also analyzed .Molecular Structure Analysis
Isoleojaponin has a transformed structure skeleton compared with a labdane-type compound such as leojaponin . The methyl group (Me-20) connected to C-10 has shifted to link with C-9, and the double bonds of ring-B were rearranged correspondingly .Chemical Reactions Analysis
The formation of Isoleojaponin from leojaponin might be caused by a cascade carbocation rearrangement . This involves a 1,2-Me shift of Me-20, and two double bonds migrated and the positions of the carbonyl and hydroxyl groups exchanged .Physical And Chemical Properties Analysis
Isoleojaponin was obtained as a light yellow oil . The molecular formula was determined to be C20H26O3, which was confirmed by analysis of NMR spectra and the HRESIMS [M+H]+ 315.1974 (calcd. 315.1960) .Scientific Research Applications
Identification and Structural Analysis : Isoleojaponin was identified as a new halimane diterpene isolated from Leonurus japonicus. It features a unique diterpene skeleton with a cross-conjugated α,β-unsaturated ketone system, offering potential for bioactive compound exploration (Wu et al., 2015).
Cancer Research : Studies involving isorhapontigenin, a derivative of stilbene related to Isoleojaponin, demonstrated its potential as a preventive and therapeutic agent against bladder cancer. It induces autophagy and inhibits cancer growth via the MAPK8-JUN-dependent transcriptional induction of SESN2 (Liang et al., 2016).
Cardioprotective Effects : Research on timosaponin B II, another compound related to Isoleojaponin, showed cardioprotective effects on isoproterenol-induced myocardial infarction in rats. This could be linked to the enhancement of the antioxidant defense system and inhibition of inflammatory pathways (Deng et al., 2015).
Liver Cancer Treatment : Isoorientin, a flavonoid compound associated with Isoleojaponin, has been studied for its effects on inducing apoptosis in HepG2 cancer cells through mitochondrial dysfunction and inhibition of the PI3K/Akt signaling pathway, suggesting its potential as a therapeutic agent for liver cancer (Yuan et al., 2012).
Impact on Gut Microbiota : Isoorientin was found to influence gut microbiota, suggesting its potential use in functional foods aimed at resistance to oxidation, inflammation, and pathogens (Yuan et al., 2018).
Atherosclerosis Treatment : Isorhamnetin, another related compound, demonstrated inhibitory effects on atherosclerotic plaque development in mice, indicating potential for cardiovascular disease treatment (Luo et al., 2015).
properties
IUPAC Name |
(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPPXAPCJSSRV-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoleojaponin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

